(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-phenylprop-2-en-1-one
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Overview
Description
benzoxazolone derivative , is a complex organic compound. Its chemical structure consists of a benzoxazole ring fused with a chromone (benzopyranone) moiety, along with a phenyl group and an enone functionality. The compound’s systematic name reflects its geometric configuration around the double bond (2Z).
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Heterocyclization Reaction:
- A benzoxazole ring can be synthesized by condensing an o-aminophenol with an appropriate carboxylic acid derivative (such as an acid chloride or anhydride) under acidic conditions.
- The chromone portion can be obtained via cyclization of a phenylpropanoic acid derivative (e.g., cinnamic acid) using base-catalyzed intramolecular aldol condensation.
- The final step involves coupling the benzoxazole and chromone fragments to form the target compound.
-
One-Pot Synthesis:
- A one-pot approach involves the simultaneous formation of both the benzoxazole and chromone rings.
- Starting materials include o-aminophenol, cinnamic acid, and appropriate reagents.
- This method streamlines the synthesis but requires careful optimization of reaction conditions.
Industrial Production
Industrial-scale production methods typically involve modifications of the above synthetic routes, optimized for efficiency, yield, and scalability.
Chemical Reactions Analysis
Reactivity
Oxidation: The enone group is susceptible to oxidation, leading to the formation of dihydroxy compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the enone functionality yields the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C).
Major Products
- Oxidation: Dihydroxy derivatives.
- Substitution: Various phenyl-substituted products.
- Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a scaffold for designing novel organic molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, antimicrobial properties).
Medicine: Explored for drug development (e.g., anti-inflammatory, anticancer agents).
Industry: May serve as a precursor for functional materials (e.g., fluorescent dyes).
Mechanism of Action
The compound’s mechanism of action depends on its specific biological target. It may interact with enzymes, receptors, or cellular pathways, influencing cellular processes such as signal transduction, gene expression, or metabolism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C26H19NO3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C26H19NO3/c1-17-20(15-19-11-5-7-13-23(19)29-17)16-21(25(28)18-9-3-2-4-10-18)26-27-22-12-6-8-14-24(22)30-26/h2-17H,1H3/b21-16+ |
InChI Key |
PFVKCNKZZNRPFR-LTGZKZEYSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C(/C3=NC4=CC=CC=C4O3)\C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C(C3=NC4=CC=CC=C4O3)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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